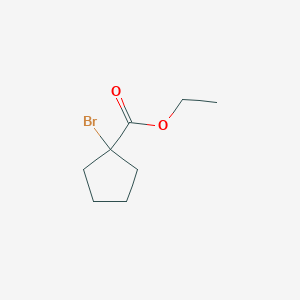

Ethyl 1-bromocyclopentanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-bromocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNNXQUAMZHIER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571139 | |

| Record name | Ethyl 1-bromocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30038-94-9 | |

| Record name | Ethyl 1-bromocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-bromocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of Ethyl 1 Bromocyclopentanecarboxylate

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom bonded to the bromine in Ethyl 1-bromocyclopentanecarboxylate is a tertiary center, which significantly influences the mechanism of nucleophilic substitution reactions. masterorganicchemistry.com These reactions involve the replacement of the bromide leaving group by a nucleophile and are fundamental transformations for this class of compounds. wikipedia.org

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). utexas.edu The pathway taken is largely determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.com

For this compound, the brominated carbon is tertiary. This structure sterically hinders the backside attack required for an SN2 reaction. youtube.com SN2 reactions are single-step, concerted processes that work best with unhindered primary or methyl substrates. youtube.combyjus.com Conversely, tertiary substrates readily undergo SN1 reactions because they can form a relatively stable tertiary carbocation intermediate upon the departure of the leaving group. masterorganicchemistry.com

The SN1 mechanism is a two-step process. byjus.com

Formation of a Carbocation: The carbon-bromine bond breaks, and the bromide ion leaves, forming a planar tertiary carbocation. This is the slow, rate-determining step of the reaction. masterorganicchemistry.combyjus.com

Nucleophilic Attack: The nucleophile attacks the carbocation, which can occur from either face of the planar intermediate, to form the final product. masterorganicchemistry.com

The rate of an SN1 reaction is dependent only on the concentration of the substrate, making it a first-order reaction. masterorganicchemistry.com Polar protic solvents, such as water and alcohols, favor the SN1 pathway as they can stabilize the carbocation intermediate through solvation. byjus.comlibretexts.org

The stereochemical outcome of a nucleophilic substitution reaction is directly linked to its mechanism.

SN2 Reactions: These reactions proceed with a complete inversion of configuration at the reacting carbon center, as the nucleophile must attack from the side opposite to the leaving group. utexas.eduyoutube.com

SN1 Reactions: Because the SN1 reaction involves a planar carbocation intermediate, the incoming nucleophile can attack from either the top or bottom face. utexas.edu This typically results in a mixture of products with retention and inversion of configuration, a process known as racemization. masterorganicchemistry.com In some cases, a slight excess of the inversion product is observed, which can be attributed to the departing leaving group momentarily shielding the "front side" of the newly formed carbocation. utexas.edu

For this compound, where the SN1 pathway dominates, substitution reactions are expected to lead to racemization, making stereochemical control challenging. Achieving high stereoselectivity in such cases often requires advanced synthetic strategies, such as the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule that directs the approach of the nucleophile to one face of the carbocation before being removed in a later step. youtube.com

Carbon-Carbon Bond Forming Reactions

This compound is an excellent substrate for reactions that form new carbon-carbon bonds, significantly increasing molecular complexity.

The reaction of this compound with certain metals generates organometallic reagents that can act as nucleophiles in subsequent reactions.

The Reformatsky reaction is a cornerstone of organic synthesis, specifically designed for the reaction of α-halo esters with carbonyl compounds. nrochemistry.com This reaction uses metallic zinc to generate an organozinc reagent, which then adds to an aldehyde or ketone to produce a β-hydroxy ester. quora.comorganic-chemistry.org

Mechanistic Insights: The mechanism begins with the oxidative addition of zinc metal into the carbon-bromine bond of the α-halo ester. nrochemistry.comwikipedia.org This step forms an organozinc reagent known as a Reformatsky enolate. wikipedia.org These zinc enolates are notably less reactive and less basic than their lithium or magnesium (Grignard) counterparts. wikipedia.orgvaia.com This reduced reactivity is advantageous as it prevents unwanted side reactions, such as nucleophilic addition to the ester group of another molecule. libretexts.org

The key steps are:

Enolate Formation: Zinc dust reacts with this compound to form the corresponding zinc enolate. nrochemistry.com

Coordination and Transition State: The oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate, leading to the formation of a six-membered chair-like transition state. nrochemistry.comwikipedia.org

C-C Bond Formation: A rearrangement occurs within this transition state, forming the new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon. wikipedia.org

Workup: An acidic workup protonates the resulting zinc alkoxide and removes the zinc salts, yielding the final β-hydroxy ester product. wikipedia.org

The yields of the Reformatsky reaction can often be enhanced by using activated zinc, for instance, by pre-treating it with iodine. thermofisher.com

The reaction of the Reformatsky reagent derived from this compound with aldehydes and ketones is its most common application. It provides a reliable method for synthesizing β-hydroxy esters, which are versatile synthetic intermediates. A significant advantage of the Reformatsky reaction over a traditional base-catalyzed aldol (B89426) reaction is its tolerance for highly enolizable carbonyl compounds, as the weakly basic nature of the zinc enolate minimizes proton transfer side reactions. nrochemistry.comorganic-chemistry.org The reaction is suitable for a wide variety of aldehyde and ketone substrates, including sterically hindered ones. nrochemistry.com Research has demonstrated that the Reformatsky reagent prepared from the closely related mthis compound reacts effectively with complex ketone-like structures. researchgate.net

Organometallic Reagent Chemistry

Reformatsky Reactions: Mechanistic Insights and Synthetic Scope

Reactions with Imine Derivatives

The reaction of this compound with imine derivatives, particularly in the context of the Reformatsky reaction, provides a powerful method for the synthesis of β-lactams (azetidin-2-ones). nih.govbeilstein-journals.orgwikipedia.org The Reformatsky reaction involves the generation of an organozinc reagent, or a 'Reformatsky enolate', by treating the α-halo ester with metallic zinc. wikipedia.orgbyjus.com This enolate is generally less reactive than Grignard or lithium enolates, which prevents undesired self-condensation of the ester. wikipedia.org

When this compound is treated with zinc dust, it forms the corresponding zinc enolate. This enolate can then add to the carbon-nitrogen double bond of an imine in an aza-Reformatsky reaction. The initial adduct can then undergo intramolecular cyclization to yield a spirocyclic β-lactam, specifically a spiro[cyclopentane-1,3'-azetidin]-2'-one derivative. nih.govnih.gov The reaction's outcome can be influenced by the nature of the imine and the reaction conditions. For instance, the use of chiral imines or chiral ligands can induce diastereoselectivity in the addition step, leading to the formation of stereochemically defined products. beilstein-journals.orgtheaic.org

| Reactant | Reagent | Product Type | Key Features | Citations |

| This compound | Imine, Zinc | Spirocyclic β-lactam | Aza-Reformatsky reaction; formation of spiro[cyclopentane-1,3'-azetidin]-2'-ones. | nih.govbeilstein-journals.orgwikipedia.orgnih.gov |

Cycloaddition and Annulation with α,β-Unsaturated Systems (e.g., Chalcones, Chromenones)

The reactivity of this compound can be harnessed in cycloaddition and annulation reactions with α,β-unsaturated systems to construct complex cyclic and polycyclic frameworks. A notable example is the Robinson annulation, a process that involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In a typical Robinson annulation sequence, a stabilized enolate is required. The organozinc reagent derived from this compound can potentially act as a Michael donor, adding to an α,β-unsaturated ketone like a chalcone (B49325) (1,3-diphenyl-2-propen-1-one). The resulting 1,5-dicarbonyl intermediate could then undergo an intramolecular aldol condensation to furnish a highly substituted cyclohexenone ring fused to the cyclopentane (B165970) system. uliege.be The reaction conditions, particularly the choice of base and solvent, are crucial for controlling the tandem sequence of Michael addition and aldol condensation. wikipedia.orguliege.be While specific examples with chromenones are less common, the general principle of Michael addition followed by cyclization could be applied to construct novel heterocyclic systems.

| Reaction Type | Reactant 2 | Key Intermediate | Final Product | Citations |

| Robinson Annulation | Chalcone | 1,5-Diketone | Fused Cyclohexenone | wikipedia.orgmasterorganicchemistry.comlibretexts.orguliege.be |

Grignard Reaction Applications

The carbon-bromine bond in this compound is susceptible to the formation of a Grignard reagent upon treatment with magnesium metal. youtube.comkhanacademy.orgmasterorganicchemistry.com However, the presence of the ester functionality within the same molecule complicates this transformation, as the highly nucleophilic Grignard reagent can react intramolecularly or with another molecule of the starting ester.

A more common application involves the reaction of this compound with an external Grignard reagent. In this scenario, the ester group is the primary site of reactivity. Grignard reagents are known to add twice to esters, leading to the formation of tertiary alcohols after an aqueous workup. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds through an initial nucleophilic acyl substitution, where the Grignard reagent adds to the carbonyl carbon, and the ethoxy group is eliminated to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition to yield a tertiary alcohol. masterorganicchemistry.comyoutube.com For example, the reaction of this compound with two equivalents of methylmagnesium bromide would be expected to produce 2-(1-bromocyclopentyl)propan-2-ol.

| Reactant 1 | Reactant 2 (Grignard) | Intermediate | Final Product | Citations |

| This compound | R-MgX (2 equiv.) | Ketone | Tertiary Alcohol | masterorganicchemistry.comlibretexts.orgyoutube.com |

Advanced Organozinc Chemistry and Related Methodologies

Beyond the classical Reformatsky reaction, the organozinc reagent derived from this compound can be employed in more advanced synthetic methodologies, often in tandem with other transformations. libretexts.org The generation of the zinc enolate under neutral conditions allows for excellent functional group tolerance. beilstein-journals.orgnih.gov

One such advanced application is the tandem Reformatsky-Negishi coupling. In this sequence, the in-situ generated zinc enolate from this compound can be directly used in a palladium-catalyzed cross-coupling reaction with an aryl or vinyl halide. beilstein-journals.orgresearchgate.netresearchgate.net This methodology provides a direct route to α-aryl or α-vinyl cyclopentanecarboxylates. The success of this reaction often depends on the choice of the palladium catalyst and ligands, which must be compatible with the organozinc species. beilstein-journals.org Furthermore, the development of continuous flow protocols for both the generation of the Reformatsky reagent and the subsequent Negishi coupling has enhanced the safety, reproducibility, and scalability of this transformation. beilstein-journals.org

| Methodology | Key Steps | Resulting Product | Advantages | Citations |

| Tandem Reformatsky-Negishi Coupling | 1. Formation of Zinc Enolate 2. Pd-catalyzed Cross-Coupling | α-Aryl/Vinyl Cyclopentanecarboxylate | Functional group tolerance, direct arylation/vinylation. | beilstein-journals.orgresearchgate.netresearchgate.net |

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a tertiary radical, which can then participate in various radical-mediated transformations. A significant example of such a process is the Atom Transfer Radical Cyclization (ATRC). rsc.orgnih.gov In ATRC, a radical is generated from an alkyl halide using a transition metal catalyst, typically a copper(I) complex. rsc.orgnih.gov

For this compound derivatives containing an appropriately positioned alkene, an intramolecular radical cyclization can occur. The tertiary radical generated at the C1 position can add to the double bond, leading to the formation of a new ring system. The resulting radical is then trapped by a halogen atom from the oxidized metal catalyst, regenerating the active catalyst and forming the halogenated cyclized product. The efficiency and selectivity of these reactions are highly dependent on the nature of the catalyst and ligands used. rsc.orgnih.gov

| Reaction Type | Catalyst | Key Intermediate | Product Type | Citations |

| Atom Transfer Radical Cyclization (ATRC) | Copper(I) complex | Tertiary Radical | Halogenated Cyclized Product | rsc.orgnih.gov |

Coupling Reactions and Cross-Coupling Strategies

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation. The Negishi and Suzuki-Miyaura couplings are particularly relevant.

In the Negishi coupling , an organozinc reagent is coupled with an organic halide in the presence of a palladium or nickel catalyst. researchgate.netnobelprize.org The organozinc derivative of this compound, formed by reaction with activated zinc, can be coupled with a variety of aryl or vinyl halides. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This reaction offers a powerful method for the synthesis of α-aryl or α-vinyl cyclopentane derivatives.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, also catalyzed by a palladium complex. libretexts.orgnih.gov To utilize this compound in a Suzuki reaction, it would first need to be converted into an organoboron derivative, for example, through reaction with a diboron (B99234) reagent in the presence of a suitable catalyst. The resulting cyclopentylboronic ester could then be coupled with aryl or vinyl halides under standard Suzuki conditions.

| Coupling Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Product Type | Citations |

| Negishi | Organozinc | Aryl/Vinyl Halide | Palladium/Nickel | α-Aryl/Vinyl Cyclopentane Derivative | libretexts.orgmasterorganicchemistry.comresearchgate.netorganic-chemistry.org |

| Suzuki-Miyaura | Organoboron | Aryl/Vinyl Halide | Palladium | α-Aryl/Vinyl Cyclopentane Derivative | libretexts.orgnih.gov |

Transformations of the Ester Moiety

The ester group in this compound can undergo several characteristic transformations, including hydrolysis and reduction.

Hydrolysis of the ester can be achieved under either acidic or basic conditions. youtube.comepa.govchemguide.co.ukucoz.com Acid-catalyzed hydrolysis, typically carried out by heating the ester with an aqueous acid solution, is a reversible process that yields 1-bromocyclopentanecarboxylic acid and ethanol. youtube.comchemguide.co.uk To drive the equilibrium towards the products, an excess of water is often used. youtube.com Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). epa.govchemistrysteps.comresearchgate.net This reaction produces the corresponding carboxylate salt (sodium 1-bromocyclopentanecarboxylate) and ethanol. researchgate.netyoutube.comuniba.sk The free carboxylic acid can then be obtained by acidification of the reaction mixture. researchgate.net

Reduction of the ester group can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). prepchem.com This reaction converts the ester to a primary alcohol, yielding (1-bromocyclopentyl)methanol. It is important to note that LiAlH₄ is a powerful reagent and will also reduce the carbon-bromine bond if harsher conditions are employed. Therefore, careful control of the reaction conditions is necessary to achieve selective reduction of the ester.

| Transformation | Reagents | Product | Key Features | Citations |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | 1-Bromocyclopentanecarboxylic acid | Reversible reaction. | youtube.comchemguide.co.ukucoz.com |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH (aq) or KOH (aq) | Sodium/Potassium 1-bromocyclopentanecarboxylate | Irreversible reaction. | epa.govchemistrysteps.comresearchgate.netyoutube.comuniba.skresearchgate.net |

| Reduction | LiAlH₄ | (1-Bromocyclopentyl)methanol | Selective reduction of the ester group. | prepchem.com |

Ester Hydrolysis and Transesterification

The ester group of this compound can be readily converted to a carboxylic acid or another ester through hydrolysis and transesterification, respectively. These reactions can be catalyzed by either acid or base. lumenlearning.com

Ester Hydrolysis

Hydrolysis involves the cleavage of the ester bond by reaction with water to yield 1-bromocyclopentanecarboxylic acid and ethanol. libretexts.org This process can be performed under acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. lumenlearning.com It is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.org The reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the products: the carboxylic acid and the alcohol. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is the more common and generally preferred method for ester hydrolysis. The reaction is carried out by heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. lumenlearning.comlibretexts.org This process is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. libretexts.org To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified in a subsequent step. libretexts.org

Table 1: Comparison of Hydrolysis Methods for this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Reagents | Dilute strong acid (e.g., H₂SO₄, HCl), excess water | Aqueous strong base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible libretexts.org | Irreversible libretexts.org |

| Initial Products | 1-Bromocyclopentanecarboxylic acid and Ethanol | Sodium or Potassium 1-bromocyclopentanecarboxylate and Ethanol |

| Final Product | 1-Bromocyclopentanecarboxylic acid | 1-Bromocyclopentanecarboxylic acid (after acidic workup) libretexts.org |

| Conditions | Heating under reflux libretexts.org | Heating under reflux libretexts.org |

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. masterorganicchemistry.com This transformation can also be catalyzed by either an acid or a base. masterorganicchemistry.comnih.gov To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. The mechanism involves a series of protonation, addition, deprotonation, and elimination steps. masterorganicchemistry.com

Base-Catalyzed Transesterification : This method involves a nucleophilic addition-elimination mechanism initiated by an alkoxide, which is generated by the reaction of the alcohol with a strong base. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) would yield Mthis compound.

Table 2: Catalysts and Conditions for Transesterification

| Catalyst Type | Example Catalyst | General Conditions |

| Acid | Sulfuric Acid (H₂SO₄), Sc(OTf)₃ | Reflux in excess alcohol researchgate.netorganic-chemistry.org |

| Base | Sodium Alkoxide (e.g., NaOCH₃) | Reflux in the corresponding alcohol masterorganicchemistry.com |

| Heterogeneous | K₂HPO₄, Silica Chloride | Mild conditions, often refluxing in alcohol organic-chemistry.org |

Reduction Reactions to Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, yielding (1-bromocyclopentyl)methanol. This transformation requires the use of strong reducing agents.

Lithium aluminum hydride (LiAlH₄ or LAH) is the most common and effective reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comadichemistry.com The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LAH with water and other protic solvents. adichemistry.combyjus.com The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. masterorganicchemistry.comkhanacademy.org A typical procedure involves the slow addition of the ester to a solution of LiAlH₄ followed by a careful workup procedure to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex to liberate the alcohol product. byjus.comic.ac.uk

Unlike esters, the carbon-bromine bond is generally stable to the conditions of LAH reduction, allowing for the selective reduction of the ester group.

Table 3: Reduction of this compound

| Reagent | Solvent | Product | Key Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | (1-Bromocyclopentyl)methanol | Reaction must be conducted under anhydrous (dry) conditions. byjus.comic.ac.uk A workup with sequential addition of ethyl acetate, water, and/or aqueous acid is required to decompose the reagent and isolate the product. byjus.com |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Specific Reaction Mechanisms for Transformations of Ethyl 1-bromocyclopentanecarboxylate

The transformations of this compound are dominated by two principal mechanistic pathways: nucleophilic substitution and the formation of organometallic intermediates.

Nucleophilic Substitution (SN2) Reactions: The α-carbon in this compound is highly susceptible to SN2 attack. The presence of the adjacent carbonyl group significantly enhances the reactivity of the C-Br bond towards nucleophiles. libretexts.org This rate enhancement is attributed to the stabilization of the transition state through orbital overlap between the developing p-orbital on the α-carbon and the π-system of the carbonyl group. stackexchange.com This interaction delocalizes the negative charge in the trigonal bipyramidal transition state, thereby lowering the activation energy. youtube.com Consequently, reactions with a wide range of nucleophiles, such as iodides, azides, and cyanides, are expected to proceed via a concerted SN2 mechanism, leading to the inversion of stereochemistry if the α-carbon were chiral.

Reformatsky Reaction: In the presence of metallic zinc, this compound can form an organozinc reagent, commonly known as a Reformatsky enolate. wikipedia.orglibretexts.org The reaction proceeds via the oxidative addition of zinc into the carbon-bromine bond. wikipedia.org The resulting organozinc species is less basic and less reactive than Grignard or organolithium reagents, which prevents self-condensation with the ester group. libretexts.orgwikipedia.org This reagent exists as a dimer in the solid state and in solution, which has significant implications for its reactivity and stereoselectivity. wikipedia.orglibretexts.org The zinc enolate then readily adds to electrophiles such as aldehydes and ketones. The mechanism of this addition involves the coordination of the electrophile's carbonyl oxygen to the zinc atom of the enolate, followed by the formation of a new carbon-carbon bond through a six-membered chair-like transition state. wikipedia.orglibretexts.org Subsequent acidic workup protonates the resulting zinc alkoxide to yield a β-hydroxy ester.

Kinetic Studies and Determination of Rate Laws

While specific kinetic data for this compound is not extensively documented, the rate laws for its characteristic reactions can be inferred from studies on analogous systems.

Kinetics of SN2 Reactions: For the nucleophilic substitution at the α-carbon, the reaction is expected to follow second-order kinetics, typical for an SN2 mechanism. The rate law would be:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be significantly larger than that for the corresponding reaction with 1-bromocyclopentane, due to the activating effect of the adjacent ester group. libretexts.org

Kinetics of the Reformatsky Reaction: The formation of the Reformatsky reagent is a heterogeneous reaction involving the surface of the zinc metal. The kinetics can be complex and are often influenced by the surface area and activation method of the zinc. The subsequent reaction of the organozinc enolate with an aldehyde or ketone is typically the rate-determining step in the formation of the β-hydroxy ester product. Early investigations into similar reactions, such as the acid-catalyzed α-halogenation of ketones, revealed that the rate is first-order with respect to the ketone and the acid catalyst, but zero-order with respect to the halogen. libretexts.org This suggests that the formation of an enol or enolate intermediate is the slow step. libretexts.org By analogy, in the Reformatsky reaction, the formation of the zinc enolate can be the rate-limiting step, particularly if the zinc is not sufficiently activated.

A summary of the expected kinetic data is presented in the table below:

| Reaction Type | Expected Rate Law | Key Influencing Factors |

| SN2 Substitution | Rate = k[EBCP][Nu] | Nucleophile strength, Solvent polarity |

| Reformatsky (addition) | Rate = k[Zinc Enolate][Aldehyde] | Zinc activation, Solvent, Electrophile structure |

EBCP: this compound; Nu: Nucleophile

Analysis of Stereochemical Control and Diastereoselectivity in Product Formation

When this compound reacts with a prochiral aldehyde or ketone in a Reformatsky reaction, a new stereocenter is generated. The diastereoselectivity of this process is governed by the geometry of the transition state.

In the context of the Reformatsky reaction, the Zimmerman-Traxler model is often invoked to explain the observed stereochemistry. The reaction proceeds through a six-membered, chair-like transition state where the zinc atom coordinates to both the enolate oxygen and the carbonyl oxygen of the electrophile. wikipedia.org The substituents on the enolate and the aldehyde or ketone will preferentially occupy equatorial positions to minimize steric interactions.

For this compound, the cyclopentyl ring is a bulky substituent on the enolate. In the transition state, this group will orient itself to minimize steric clash with the substituents on the electrophile. The diastereoselectivity can be influenced by the relative orientation of the approaching electrophile to the two diastereotopic faces of the zinc enolate. researchgate.net The conformation of the cyclopentane (B165970) ring itself, likely an envelope or half-chair, will also play a role in directing the approach of the electrophile. nih.gov Studies on similar cyclic systems have shown that torsional and steric interactions are key in determining the facial selectivity of electrophilic attack on the enolate. researchgate.netresearchgate.net

The formation of a particular diastereomer can be favored by controlling reaction conditions such as temperature and solvent, which can influence the stability of the competing transition states.

Transition State Analysis and Energy Landscape Mapping

Computational studies on analogous systems provide insight into the transition states involved in reactions of this compound.

Transition State of SN2 Reactions: The transition state for the SN2 reaction at the α-carbon is stabilized by the adjacent ester group. The interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-Br bond leads to a lower energy LUMO, which is more susceptible to nucleophilic attack. stackexchange.com This orbital overlap facilitates the delocalization of the developing negative charge on the α-carbon onto the electronegative oxygen atom of the carbonyl group, thus stabilizing the transition state. youtube.com

Transition State of the Reformatsky Reaction: The structure of the Reformatsky reagent itself is a key determinant of the transition state. The dimeric nature of the zinc enolate means that the reactive species is more complex than a simple monomeric enolate. wikipedia.orglibretexts.org The transition state for the reaction with an aldehyde or ketone involves one of these dimeric units. The chair-like transition state minimizes A1,3-strain, which is a significant factor in determining diastereoselectivity. nih.gov The energy difference between the two possible diastereomeric transition states, one leading to the syn product and the other to the anti product, will determine the product ratio. This energy difference arises from the steric interactions between the cyclopentyl ring, the ethyl ester group, and the substituents on the electrophile. For instance, a more sterically demanding substituent on the electrophile would likely lead to a higher degree of diastereoselectivity due to a larger energy difference between the competing transition states.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of Ethyl 1-bromocyclopentanecarboxylate, the protons in different chemical environments give rise to distinct signals. The ethyl group protons are expected to show a characteristic quartet and triplet pattern due to spin-spin coupling. The methylene (B1212753) protons (-CH₂-) of the ethyl group, being adjacent to an electron-withdrawing oxygen atom, will be deshielded and appear at a lower field (higher ppm value) as a quartet. The terminal methyl protons (-CH₃) will appear at a higher field (lower ppm value) as a triplet. The protons on the cyclopentane (B165970) ring will exhibit complex multiplet patterns due to their diastereotopic nature and coupling with each other. The protons on the carbons adjacent to the quaternary carbon bearing the bromine and ester groups (C2 and C5) are expected to be the most deshielded among the ring protons.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are anticipated, corresponding to the carbonyl carbon, the quaternary carbon attached to the bromine, the two carbons of the ethyl group, and the three different types of carbons in the cyclopentane ring. The carbonyl carbon (C=O) is the most deshielded and appears at the lowest field. pressbooks.publibretexts.org The quaternary carbon bonded to the electronegative bromine atom also shows a significant downfield shift. chemicalbook.com The chemical shifts of the cyclopentane carbons are influenced by their proximity to the substituent groups. chemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | ¹H Multiplicity |

| -CH₂- (ethyl) | ~4.2 | ~62 | Quartet |

| -CH₃ (ethyl) | ~1.3 | ~14 | Triplet |

| -CH₂- (ring, C2/C5) | 2.0 - 2.4 | ~38 | Multiplet |

| -CH₂- (ring, C3/C4) | 1.8 - 2.0 | ~25 | Multiplet |

| C-Br (quaternary) | - | ~70 | - |

| C=O (ester) | - | ~172 | - |

Note: The predicted chemical shifts are based on typical values for similar functional groups and structural motifs. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and the absorption of IR radiation at these frequencies provides a molecular fingerprint.

For this compound, the most prominent absorption bands would be due to the ester functional group. A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the aliphatic ester. orgchemboulder.comchemguide.co.uk Another key feature is the C-O single bond stretching vibrations of the ester group, which typically appear as two or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com The presence of C-H bonds in the alkyl portions of the molecule will give rise to stretching vibrations just below 3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint region" of the spectrum, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Ester (C-O) | Stretch | 1000 - 1300 | Medium to Strong |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

| Alkyl Halide (C-Br) | Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₈H₁₃BrO₂), the molecular ion peak ([M]⁺) would be a key feature in the mass spectrum. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. Alpha-cleavage next to the carbonyl group is also a common fragmentation route. The fragmentation of the cyclopentane ring can also lead to a series of characteristic daughter ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Possible Fragment Ion | Notes |

| 220/222 | [C₈H₁₃BrO₂]⁺ | Molecular ion peak (M⁺, M+2⁺) |

| 175/177 | [C₅H₈BrO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 141 | [C₈H₁₃O₂]⁺ | Loss of Bromine radical (•Br) |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Note: The predicted m/z values are based on the expected fragmentation patterns for this class of compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and stereochemistry. For this compound, a successful crystallographic analysis would confirm the cyclopentane ring conformation and the relative orientation of the bromo and ester substituents. However, this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging process. As of the latest search, there is no publicly available X-ray crystal structure for this compound. lookchem.com

Applications of Ethyl 1 Bromocyclopentanecarboxylate As a Building Block in Complex Organic Synthesis

Construction of Spirocyclic Compounds

Ethyl 1-bromocyclopentanecarboxylate is a key reagent in the synthesis of spirocyclic compounds, where two rings share a single carbon atom. A prominent application is in the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry. byjus.comorganic-chemistry.orglibretexts.orgdalalinstitute.comwikipedia.orgnrochemistry.com

In a typical reaction, this compound can be reacted with an isatin (B1672199) derivative in the presence of a base. The reaction proceeds via a nucleophilic attack of the enolate of the isatin on the electrophilic carbon of the bromoester, followed by an intramolecular cyclization to form the spiro[cyclopentane-1,3'-indoline]-2'-one core structure. dalalinstitute.com This methodology has been utilized in the synthesis of novel spirooxindole derivatives with potential anticancer activity. dalalinstitute.com Furthermore, multicomponent reactions involving this compound, isatins, and other reagents have been developed to access highly functionalized spiro[cyclopentane-1,3'-indolines]. libretexts.org

Synthesis of Fused and Bridged Ring Systems

The reactivity of this compound can be harnessed to construct fused and bridged ring systems, which are common motifs in natural products. masterorganicchemistry.combldpharm.comkhanacademy.orgoregonstate.edumdpi.com While direct examples are not as prevalent as in spirocycle synthesis, the principles of its reactivity suggest its utility in this area.

For instance, intramolecular reactions of derivatives of this compound can lead to the formation of bicyclic systems. By tethering a nucleophile to the ester portion of the molecule, an intramolecular nucleophilic substitution can lead to a fused or bridged ring, depending on the length and nature of the tether. Additionally, radical cyclization reactions initiated at the C-Br bond can be a powerful strategy for constructing these complex carbocyclic frameworks.

Preparation of Diverse Nitrogen-Containing Heterocycles

This compound serves as a versatile precursor for a variety of nitrogen-containing heterocycles, which are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. masterorganicchemistry.combyjus.comorganicchemistrydata.orglibretexts.org

One notable application is in the synthesis of paullone (B27933) analogues, a class of compounds known for their kinase inhibitory activity. wikipedia.orglibretexts.orgnih.gov The synthesis can involve the reaction of this compound with an appropriate amino-substituted aromatic precursor, leading to the formation of a key intermediate that can be further cyclized to the paullone scaffold.

Furthermore, the reaction of this compound with various nitrogen nucleophiles, such as amines, hydrazines, and other heterocyclic systems, provides a straightforward route to a wide range of cyclopentane-substituted nitrogen heterocycles. lumenlearning.comuobasrah.edu.iq For example, reaction with substituted anilines can lead to the formation of N-aryl-α-amino esters, which are valuable intermediates for the synthesis of more complex heterocyclic systems.

Stereoselective Approaches to Chiral Intermediates

The development of stereoselective methods for the synthesis of chiral molecules is a central theme in modern organic chemistry. This compound can be employed in stereoselective reactions to generate enantiomerically enriched intermediates.

For example, in the context of spirooxindole synthesis, the use of chiral phase-transfer catalysts or chiral ligands in the reaction of this compound with isatin derivatives can induce asymmetry, leading to the formation of one enantiomer of the spirocyclic product in excess. science-revision.co.uk Similarly, stereoselective Reformatsky reactions using chiral ligands can control the stereochemistry of the newly formed stereocenter in the β-hydroxy ester product. These chiral intermediates are invaluable for the synthesis of enantiomerically pure natural products and pharmaceuticals.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules. These calculations could provide fundamental insights into the electronic structure and related properties of Ethyl 1-bromocyclopentanecarboxylate.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically adjust the positions of the atoms to find the structure with the lowest possible energy.

For a flexible molecule like this compound, which contains a five-membered ring and a rotatable ethyl ester group, multiple low-energy conformations may exist. A thorough conformational analysis would be necessary to identify the global minimum energy structure and other significant conformers. This process involves systematically rotating the flexible bonds and performing geometry optimizations for each starting conformation. The results would reveal the preferred spatial arrangement of the cyclopentane (B165970) ring (e.g., envelope or twist conformations) and the orientation of the bromo and ethyl carboxylate substituents.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

Once the optimized geometry is obtained, DFT calculations can be used to probe the electronic structure of this compound. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. The LUMO, being the lowest energy empty orbital, indicates the molecule's capacity to act as an electrophile or electron acceptor. youtube.comchadsprep.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

These descriptors provide a quantitative basis for predicting how this compound might behave in chemical reactions. For instance, the locations of the HOMO and LUMO on the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively. wikipedia.orgyoutube.com

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or for identifying the compound. DFT calculations can be used to compute:

Vibrational Frequencies: These correspond to the infrared (IR) and Raman spectra of the molecule. Calculating these frequencies for the optimized structure of this compound would allow for the assignment of the peaks in an experimental spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the ester, C-Br stretch, and various C-H bending and stretching modes.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared to experimental spectra, can help confirm the structure and assign signals to specific atoms in the molecule.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In an MD simulation, the motions of atoms and molecules are calculated over time by solving Newton's equations of motion.

For this compound, MD simulations would be particularly useful for:

Exploring Conformational Space: While quantum chemical calculations can identify stable conformers, MD simulations can reveal the dynamics of interconversion between these conformers and the relative populations of different conformations at a given temperature.

Modeling Solvent Effects: Chemical reactions and properties are often significantly influenced by the solvent. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of how the solvent interacts with this compound. This can provide insights into solvation energies and the influence of the solvent on the conformational preferences and reactivity of the molecule.

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. For this compound, this could involve studying reactions such as nucleophilic substitution at the carbon atom bearing the bromine, or reactions involving the ester group.

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathway from reactants to products. A key part of this is locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's activation energy and mechanism. For example, in a nucleophilic substitution reaction, calculations could help determine whether the reaction proceeds through an SN1 or SN2 mechanism by locating the respective transition states or intermediates.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of α-halo esters often involves the use of hazardous reagents and generates significant waste. Future research is increasingly focused on developing more sustainable and atom-economical methods for the synthesis of Ethyl 1-bromocyclopentanecarboxylate and its derivatives.

One promising approach is the direct, catalytic α-bromination of ethyl cyclopentanecarboxylate. Current research in the broader field of α-bromination is exploring the use of milder and more environmentally benign brominating agents, moving away from elemental bromine. researchgate.net The development of catalytic systems that can utilize bromide salts with a green oxidant, such as hydrogen peroxide, represents a significant step forward. primescholars.com These methods reduce the hazards associated with handling bromine and minimize the formation of toxic byproducts. primescholars.com

Another avenue of exploration is the use of flow chemistry. Continuous flow reactors offer enhanced safety, better process control, and scalability for hazardous reactions like bromination. acs.org The development of a flow-based synthesis of this compound could lead to a more efficient and sustainable industrial production method.

Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a critical guiding principle. primescholars.comscranton.edujocpr.com Future synthetic routes will be designed to maximize atom economy, for instance, through addition reactions where all atoms of the reactants are incorporated into the final product. nih.gov

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Routes for α-Bromo Esters

| Feature | Traditional Bromination | Potential Sustainable Routes |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), HBr/H₂O₂ |

| Catalyst | Often stoichiometric acid/base | Organocatalysts, Photocatalysts |

| Solvent | Chlorinated solvents (e.g., CCl₄) | Green solvents (e.g., water, ionic liquids) |

| Waste Generation | High, including corrosive byproducts | Minimized, with recyclable catalysts |

| Safety | High risk due to corrosive and toxic reagents | Improved safety profile |

Catalytic Asymmetric Transformations Utilizing this compound

The presence of a stereocenter at the α-position of this compound upon its reaction makes it an attractive substrate for catalytic asymmetric transformations, leading to the synthesis of enantioenriched cyclopentane (B165970) derivatives. These chiral building blocks are of significant interest in medicinal chemistry and materials science. consensus.appnih.gov

A key area of emerging research is the development of catalytic asymmetric cross-coupling reactions. While traditionally challenging, recent advancements have shown the potential for nickel-catalyzed asymmetric arylation and vinylation of α-bromo esters using chiral diamine ligands. This approach could be extended to this compound to generate chiral α-aryl or α-vinyl cyclopentanecarboxylates.

The Reformatsky reaction, a classic method for forming β-hydroxy esters from α-halo esters and carbonyl compounds, is another area ripe for asymmetric innovation. libretexts.orgwikipedia.orgthermofisher.com The development of chiral ligands that can induce enantioselectivity in the zinc-mediated coupling of this compound with aldehydes or ketones would provide a direct route to valuable chiral β-hydroxy ester derivatives. nih.gov Recent studies have shown success with chiral amino alcohol ligands in achieving high enantioselectivity in Reformatsky-type reactions. nih.gov

Furthermore, organocatalysis presents a powerful tool for the asymmetric functionalization of α-bromo esters. nih.gov Chiral organocatalysts, such as proline derivatives, can be employed to control the stereochemical outcome of reactions involving the enolate derived from this compound.

Table 2: Potential Catalytic Asymmetric Reactions of this compound

| Reaction Type | Catalyst System | Potential Chiral Product |

| Asymmetric Cross-Coupling | Nickel/Chiral Diamine Ligand | α-Aryl/Vinyl Cyclopentanecarboxylates |

| Asymmetric Reformatsky | Zinc/Chiral Amino Alcohol Ligand | β-Hydroxy-α-cyclopentyl Esters |

| Organocatalytic Alkylation | Chiral Amine/Imine Catalysts | α-Alkylated Cyclopentanecarboxylates |

Green Chemistry Principles in Synthesis and Reaction Development

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.org Future research involving this compound will increasingly integrate these principles.

A major focus is the use of greener solvents. Traditional organic solvents are often volatile, toxic, and derived from petrochemical sources. Research into replacing these with benign alternatives such as water, supercritical fluids, or bio-based solvents like ethyl lactate (B86563) in reactions involving α-bromo esters is an active area. acs.org

Energy efficiency is another key principle. The development of catalytic reactions that can proceed under milder conditions (lower temperature and pressure) will reduce the energy consumption of synthetic processes. Microwave-assisted synthesis and photocatalysis are emerging technologies that can often accelerate reactions and reduce energy input. acs.org

Waste prevention is paramount. This involves not only improving atom economy but also designing reactions where byproducts are non-toxic and easily recyclable. The development of catalytic systems that can be recovered and reused is a critical aspect of this endeavor.

Exploration of New Reactivity Modes and Unprecedented Synthetic Applications

Beyond its established role as an electrophile in substitution and elimination reactions, future research will likely uncover new reactivity modes for this compound.

One area of interest is its participation in radical reactions. youtube.comyoutube.comyoutube.comyoutube.com The carbon-bromine bond can be homolytically cleaved under photolytic or radical initiator conditions to generate a cyclopentylcarboxyethyl radical. This reactive intermediate could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening up new synthetic pathways.

The use of this compound in multicomponent reactions (MCRs) is another promising direction. MCRs allow for the rapid construction of complex molecules from simple starting materials in a single step, aligning with the principles of step and atom economy. thermofisher.com Designing novel MCRs that incorporate this bromoester could lead to the efficient synthesis of diverse libraries of cyclopentane-containing compounds.

Furthermore, the unique steric and electronic properties of the cyclopentyl scaffold could be exploited in the synthesis of novel spirocyclic systems. researchgate.net For instance, intramolecular reactions or cycloadditions involving derivatives of this compound could provide access to complex and medicinally relevant spirocycles.

The development of biocatalytic methods for the synthesis and transformation of chiral cyclopentane derivatives is also a burgeoning field. consensus.appnih.gov Enzymes, with their high selectivity and ability to operate under mild conditions, offer a green and efficient alternative to traditional chemical catalysis. nih.gov Future research may focus on identifying or engineering enzymes capable of acting on this compound or its precursors to produce valuable chiral synthons. consensus.app

Q & A

Q. What are the key synthetic methodologies for producing Ethyl 1-bromocyclopentanecarboxylate, and which parameters critically influence reaction yield?

this compound is typically synthesized via bromination of cyclopentanecarboxylate derivatives. A common approach involves substituting the hydroxyl or carboxylate group with bromine under acidic or catalytic conditions. Key parameters include:

- Catalyst selection : Zinc-based catalysts (e.g., ZnBr₂) enhance bromine incorporation .

- Temperature : Optimal yields are observed at 60–80°C, balancing reactivity and decomposition risks.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve bromine activation . Yield optimization requires careful control of stoichiometry and exclusion of moisture to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR :

- The ethyl ester group shows a triplet at ~1.2–1.4 ppm (CH₃) and a quartet at ~4.1–4.3 ppm (CH₂) .

- The cyclopentane ring protons resonate between 1.5–2.5 ppm, with deshielding observed for the bromine-adjacent carbon (C-1) at ~85–90 ppm in ¹³C NMR .

- IR Spectroscopy :

- Ester carbonyl (C=O) stretching at ~1720–1740 cm⁻¹ and C-Br absorption at ~550–650 cm⁻¹ .

- GC-MS :

- Molecular ion peak at m/z ≈ 222 (C₈H₁₁BrO₂⁺) and fragmentation patterns indicating loss of Br (≈143 m/z) or ethyl groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols, which are irritants and potentially explosive .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability concerns .

- Static discharge prevention : Ground equipment and use non-sparking tools when transferring bulk quantities .

- Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How is this compound utilized in synthesizing spiro-β-lactams, and what reaction conditions maximize yields?

this compound serves as a precursor in spiro-β-lactam synthesis via elimination reactions. For example, bromine acts as a leaving group in nucleophilic displacement with amines or zinc methoxide, forming spirocyclic lactams . Key conditions:

- Catalyst : ZnCl₂ or Zn(OTf)₂ enhances cyclization efficiency.

- Temperature : 70–90°C in anhydrous THF or DCM.

- Yield optimization :

| Reaction Time (h) | Catalyst Loading (mol%) | Yield Range (%) |

|---|---|---|

| 12–24 | 5–10 | 54–84 |

Q. How can researchers resolve contradictions in reported yields when substituting ethyl vs. methyl esters in cyclopentanecarboxylate reactions?

Substituting ethyl for methyl esters alters steric and electronic effects, impacting reactivity:

- Steric hindrance : Ethyl esters may slow nucleophilic attacks, requiring longer reaction times.

- Electron-withdrawing effects : Ethyl groups slightly reduce electrophilicity at the carbonyl carbon, necessitating stronger Lewis acids (e.g., BF₃·Et₂O) . Methodological adjustments include:

- Increasing catalyst loading by 10–15%.

- Using higher-boiling solvents (e.g., toluene) to enable elevated temperatures without decomposition .

Q. What strategies improve catalytic efficiency in cross-coupling reactions involving this compound?

- Ligand design : Bidentate ligands (e.g., 1,10-phenanthroline) stabilize transition metals (Pd, Cu) and suppress β-hydride elimination .

- Solvent optimization : Mixtures of DMF and water (4:1) enhance solubility of polar intermediates while maintaining catalyst activity .

- Microwave-assisted synthesis : Reduces reaction times by 50–70% compared to conventional heating, improving turnover frequency .

Q. How can impurities in synthesized this compound be identified and mitigated?

Common impurities include unreacted cyclopentanecarboxylic acid (due to incomplete bromination) and ester hydrolysis byproducts. Mitigation strategies:

- Chromatographic purification : Silica gel column chromatography with hexane/ethyl acetate (8:2) eluent removes polar impurities .

- Low-temperature crystallization : Recrystallize from ethanol at –20°C to isolate high-purity product .

- In situ monitoring : Use FTIR to track bromine incorporation and terminate reactions at >90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.